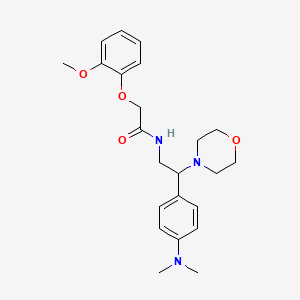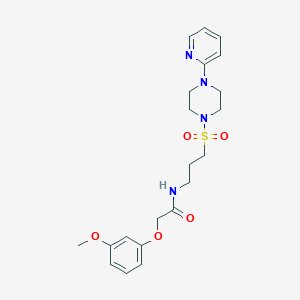
Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride, also known as S-ethylidenebenzenesulfinamide hydrochloride, is a chemical compound with the CAS Number: 2200-41-1 . It has a molecular weight of 205.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride is1S/C8H11NOS.ClH/c1-2-11(9,10)8-6-4-3-5-7-8;/h2-7H,1H3,(H2,9,10);1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride is a powder that is stored at room temperature . It has a melting point of 142-143 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Ethyl(imino)phenyl-lambda^6-sulfanone hydrochloride derivatives, such as Schiff bases, have been explored for their potential in corrosion inhibition, particularly in acidic media. Research indicates that these compounds can significantly decrease the corrosion rate of metals like mild steel and copper when present in hydrochloric acid solutions. Their effectiveness as corrosion inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective layer that reduces both anodic and cathodic corrosion processes. This protective action follows the Langmuir adsorption isotherm, suggesting a strong and uniform adsorption on the metal surface. The thermodynamic parameters derived from these studies, including adsorption constants and Gibbs free energy, further elucidate the spontaneous and favorable nature of this adsorption process (Behpour et al., 2009; Behpour et al., 2008).
Analytical and Voltammetric Applications
Ethyl(imino)phenyl-lambda^6-sulfanone hydrochloride derivatives have also found applications in analytical chemistry, particularly in the synthesis of spirosteroidalthiazolidin-4-one derivatives of sulfa drugs. These compounds exhibit antimicrobial activities and have been used in voltammetric studies for the analysis of certain metals in aqueous solutions. The voltammetric behavior of these compounds, including their interaction with various metal ions, has been critically studied, providing valuable insights into their potential use in environmental monitoring and pharmaceutical analysis (Makki et al., 2016).
Coordination Chemistry and Ligand Synthesis
In coordination chemistry, ethyl(imino)phenyl-lambda^6-sulfanone hydrochloride derivatives serve as precursors for the synthesis of complex ligands and metal complexes. These compounds have been used to synthesize bidentate iminophosphines, demonstrating interesting imine-enamine tautomerism. Such ligands are valuable in asymmetric synthesis and catalysis, offering new pathways for the development of chiral catalysts and the synthesis of enantioselective compounds. The ability of these ligands to switch between imino and enamino forms, depending on their coordination state, opens up possibilities for designing dynamic catalytic systems (Liu, Mok, & Leung, 2001).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
Eigenschaften
IUPAC Name |
ethyl-imino-oxo-phenyl-λ6-sulfane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c1-2-11(9,10)8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPZFURIXZGTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=N)(=O)C1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-Ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2880418.png)
![(E)-2-(4-Bromophenyl)-N-[(2-methylfuran-3-YL)methyl]ethenesulfonamide](/img/structure/B2880421.png)
![1-(3-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2880422.png)
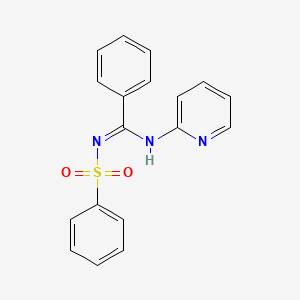
![3-[(2-Chloroacetyl)amino]-3-(2,4-difluorophenyl)-N-methylpropanamide](/img/structure/B2880424.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2880425.png)
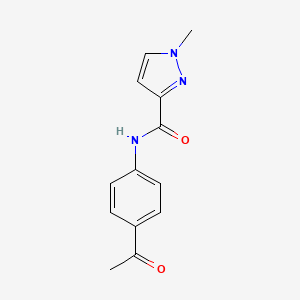

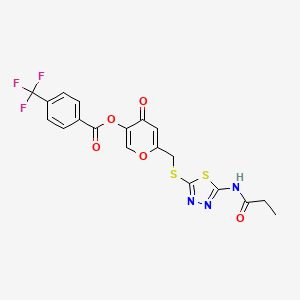

![Methyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2880433.png)

